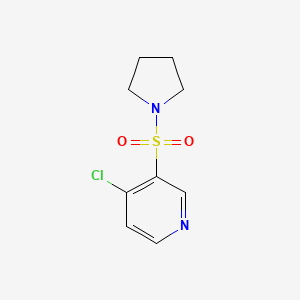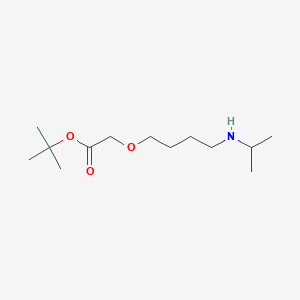
N-Acetylglycylglycyl-L-histidylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycylglycyl-L-histidylglycine is a peptide compound consisting of glycine and histidine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-histidylglycine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine, followed by the sequential addition of glycine and histidine residues. The final step involves the acetylation of the N-terminal glycine. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycylglycyl-L-histidylglycine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the amide bond in the presence of metal complexes, such as dinuclear palladium (II) complexes, has been studied extensively .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal complexes, acids, and bases. For example, hydrolysis reactions may be conducted in the presence of palladium (II) complexes at acidic pH and elevated temperatures .
Major Products Formed
The major products formed from the hydrolysis of this compound include smaller peptide fragments and free amino acids. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
N-Acetylglycylglycyl-L-histidylglycine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Acetylglycylglycyl-L-histidylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its reactivity and facilitate its role in catalyzing hydrolytic reactions . The pathways involved in its mechanism of action include the cleavage of amide bonds and the formation of peptide-metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycyl-L-histidyl-L-lysine
- N-Acetyl-L-histidylglycine
- Glycylglycyl-L-histidine
Uniqueness
N-Acetylglycylglycyl-L-histidylglycine is unique due to its specific sequence of amino acids and the presence of an acetyl group at the N-terminus. This structural feature distinguishes it from other similar peptides and contributes to its distinct chemical and biological properties .
Eigenschaften
| 7451-77-6 | |
Molekularformel |
C14H20N6O6 |
Molekulargewicht |
368.35 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)16-4-11(22)17-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1 |
InChI-Schlüssel |
INABZAYLAXZVLI-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
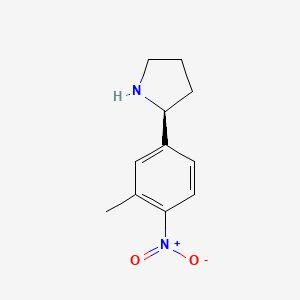

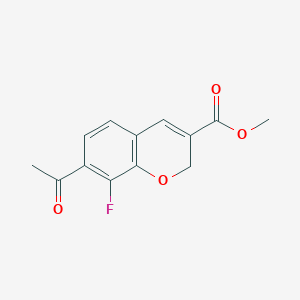
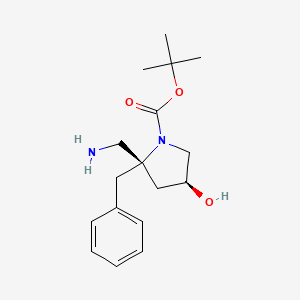

![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
